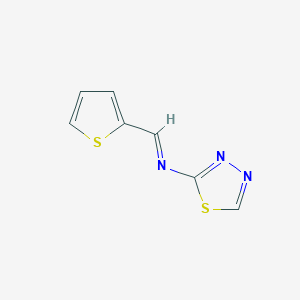
N-(cyclopropylmethyl)-3-Pyridinemethanamine
Descripción general
Descripción
“N-(cyclopropylmethyl)-3-Pyridinemethanamine” is a compound that contains a cyclopropyl group and a pyridine ring . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The compound also belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Synthesis Analysis
The synthesis of compounds with a cyclopropyl group often involves a cyclopropanation reaction . A sustainable synthesis method for similar compounds involves an anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-3-Pyridinemethanamine” would include a cyclopropyl group and a pyridine ring. The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been recognized for their versatility as synthetic intermediates in organic chemistry. These compounds play crucial roles in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, and have applications in drug development due to their biological significance. The review by Li et al. (2019) highlights the importance of heterocyclic N-oxide derivatives in these areas, offering insights into recent advancements and potential applications in advanced chemistry and drug discovery Li et al., 2019.
Medicinal Applications
Pyridine derivatives, including N-(cyclopropylmethyl)-3-Pyridinemethanamine, are significant in medicinal chemistry due to their diverse biological activities. These activities include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. The review by Abu-Taweel et al. (2022) and Altaf et al. (2015) provides a comprehensive overview of the medicinal importance of pyridine derivatives, discussing their role in the treatment of various diseases and conditions. These studies highlight the potential of pyridine derivatives in developing new therapeutic agents with a wide range of biological activities Abu-Taweel et al., 2022; Altaf et al., 2015.
Safety and Hazards
The safety data sheets of similar compounds, such as Cyclopropyl methyl ketone and (Bromomethyl)cyclopropane, indicate that these compounds are flammable and can cause skin and eye irritation . They should be handled with care, using protective gloves and eye protection, and should be stored in a well-ventilated place .
Direcciones Futuras
Recent research has shown that the presence of a N-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the MOP receptor, potent agonism, and antinociceptive efficacy . This suggests that modifications to the N-substituent in similar compounds could lead to improved pharmacological properties . Additionally, the development of new methodologies exploiting stereoselective ring-retentive, metal-catalyzed additions to cyclopropenes could lead to the discovery of new therapeutics .
Propiedades
IUPAC Name |
1-cyclopropyl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(7-11-5-1)8-12-6-9-3-4-9/h1-2,5,7,9,12H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXIFTPVQAZEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-Pyridinemethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



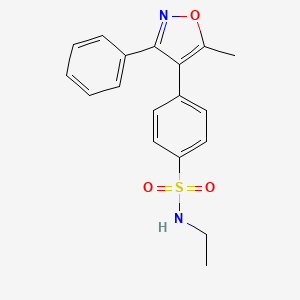

![4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B3138903.png)

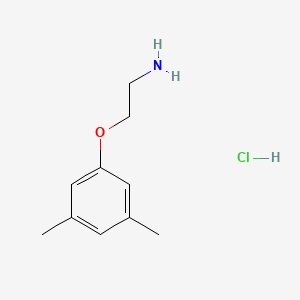
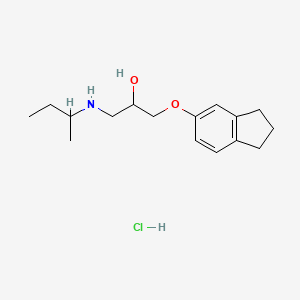
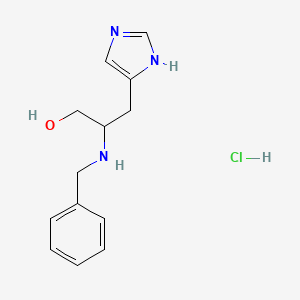



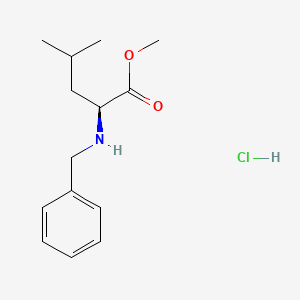

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)
